Cas no 1806185-29-4 (5-(Bromomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile)

5-(Bromomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile is a versatile pyridine derivative with significant utility in organic synthesis and pharmaceutical research. The presence of a bromomethyl group enhances its reactivity, making it a valuable intermediate for nucleophilic substitution reactions, while the trifluoromethoxy and methoxy substituents contribute to its electron-withdrawing properties, influencing regioselectivity in further functionalizations. The acetonitrile moiety offers additional synthetic flexibility, enabling transformations such as hydrolysis or reduction. This compound is particularly useful in the development of agrochemicals and bioactive molecules due to its structural features, which can improve metabolic stability and binding affinity. Its well-defined reactivity profile makes it a reliable building block for complex heterocyclic systems.
5-(Bromomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile structure
1806185-29-4 structure
Product Name:5-(Bromomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile
CAS No:1806185-29-4
MF:C10H8BrF3N2O2
MW:325.081932067871
CID:4839528
Update Time:2025-05-25

5-(Bromomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-(Bromomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile
    • Inchi: 1S/C10H8BrF3N2O2/c1-17-9-7(2-3-15)8(18-10(12,13)14)6(4-11)5-16-9/h5H,2,4H2,1H3
    • InChI Key: GLNHMWWDECYVDH-UHFFFAOYSA-N
    • SMILES: BrCC1=CN=C(C(CC#N)=C1OC(F)(F)F)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 318
  • XLogP3: 2.6
  • Topological Polar Surface Area: 55.1

5-(Bromomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029086657-1g
5-(Bromomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile
1806185-29-4 97%
1g
$1,475.10 2022-03-31

Additional information on 5-(Bromomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile

5-(Bromomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile: A Comprehensive Overview

5-(Bromomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile is a highly specialized organic compound with the CAS number 1806185-29-4. This compound is notable for its complex structure, which includes a pyridine ring substituted with multiple functional groups, including a bromomethyl group, a methoxy group, a trifluoromethoxy group, and an acetonitrile group. The presence of these diverse functional groups makes this compound a valuable intermediate in various chemical synthesis processes, particularly in the pharmaceutical and agrochemical industries.

The pyridine ring serves as the central framework of this molecule, providing a rigid structure that facilitates the attachment of various substituents. The bromomethyl group (-CH₂Br) is particularly significant due to its reactivity in nucleophilic substitution reactions, making it an ideal candidate for further functionalization. The methoxy group (-OCH₃) and trifluoromethoxy group (-OCF₃) contribute to the compound's electronic properties, enhancing its stability and reactivity in specific reaction conditions. Additionally, the acetonitrile group (-CN) introduces polarity and can participate in hydrogen bonding, further expanding the compound's chemical versatility.

Recent studies have highlighted the potential of 5-(Bromomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile as a key intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel antitumor agents. The compound's unique combination of substituents allows for precise control over the pharmacokinetic properties of derived drugs, such as solubility, bioavailability, and metabolic stability. These attributes are critical in drug design, where fine-tuning these parameters can significantly enhance therapeutic efficacy.

In addition to its pharmaceutical applications, this compound has also been investigated for its potential in agrochemicals. The trifluoromethoxy group, known for its electron-withdrawing properties, can enhance the activity of herbicides or insecticides by improving their selectivity and potency. Recent advancements in green chemistry have further emphasized the importance of such compounds in sustainable agricultural practices.

The synthesis of 5-(Bromomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile involves a multi-step process that typically begins with the preparation of the pyridine core. Key steps include nucleophilic aromatic substitution to introduce substituents such as the methoxy and trifluoromethoxy groups, followed by alkylation to attach the bromomethyl group. The introduction of the acetonitrile group often requires careful control over reaction conditions to ensure selectivity and yield.

Recent research has focused on optimizing these synthetic routes to improve efficiency and reduce environmental impact. For example, catalytic methods using transition metals or enzymes have been explored to facilitate key transformations. These advancements not only enhance the scalability of production but also align with global efforts toward sustainable chemistry.

The chemical stability and reactivity of 5-(Bromomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile make it an attractive candidate for further exploration in various fields. Its ability to undergo multiple types of reactions—such as nucleophilic substitution, oxidation, and coupling—underscores its versatility as a building block in organic synthesis.

In conclusion, 5-(Bromomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile (CAS No: 1806185-29-4) is a highly functionalized compound with significant potential in drug discovery and agrochemical development. Its unique structure and reactivity continue to drive innovative research across multiple disciplines, making it an essential component in modern chemical synthesis.

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